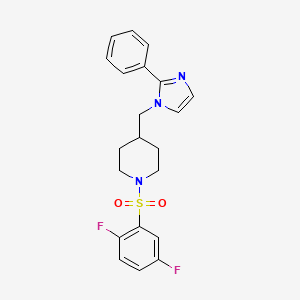

1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine

Description

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine is a synthetic small molecule characterized by a piperidine core substituted with a sulfonyl group linked to a 2,5-difluorophenyl ring and an imidazole moiety bearing a phenyl group.

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2S/c22-18-6-7-19(23)20(14-18)29(27,28)26-11-8-16(9-12-26)15-25-13-10-24-21(25)17-4-2-1-3-5-17/h1-7,10,13-14,16H,8-9,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENNNFKORNJZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine typically involves multiple steps:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Final Coupling: The final step involves coupling the imidazole and sulfonyl-substituted piperidine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or piperidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.

Biological Studies: It can be used to study the interactions of sulfonyl and imidazole groups with biological macromolecules.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels that interact with the sulfonyl or imidazole groups.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, neurotransmission, or cellular metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of difluorophenyl-sulfonyl and imidazole-piperidine motifs. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings

Sulfonyl Group Variations :

- The 2,5-difluorophenyl sulfonyl group in the target compound may enhance metabolic stability compared to the dimethoxyphenyl sulfonyl group in , as fluorine substituents often reduce oxidative degradation .

- In contrast, the dimethoxyphenyl analog shows stronger antimicrobial activity, possibly due to improved membrane penetration from methoxy groups .

Imidazole-Piperidine Interactions :

- The phenyl-imidazole moiety in the target compound shares similarities with Astemizole’s benzimidazole core, which is critical for binding histamine receptors . However, the absence of a benzimidazole ring in the target compound may limit its affinity for H1 receptors.

- Piperidine substitutions (e.g., Astemizole’s 4-piperidinyl group) are associated with CNS penetration, but the target compound’s imidazole-methyl-piperidine linkage might restrict blood-brain barrier permeability due to increased polarity.

Fluorine vs. Methoxy Substituents :

- Fluorine atoms in the 2,5-difluorophenyl group likely improve binding selectivity for kinases or proteases compared to methoxy groups, as seen in studies of fluorinated kinase inhibitors .

Activité Biologique

The compound 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a sulfonyl group and an imidazole derivative. The presence of the 2,5-difluorophenyl moiety and the 2-phenyl-1H-imidazol-1-yl group suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds containing imidazole and piperidine structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Imidazole derivatives are noted for their anticancer properties. Studies have demonstrated that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole and piperidine rings significantly influence the biological activity of the compound. For example, the introduction of various substituents on the phenyl rings can alter lipophilicity and binding affinity to target proteins .

Table 1: Summary of SAR Findings

| Substituent | Biological Activity | Reference |

|---|---|---|

| 2,5-Difluorophenyl | Enhanced antibacterial activity | |

| Imidazole derivatives | Antitumor activity | |

| Piperidine modifications | Increased bioavailability |

Case Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial properties, derivatives of imidazole were synthesized and tested against common pathogens. The results indicated that certain modifications led to significant zones of inhibition in bacterial cultures, suggesting that similar modifications could enhance the activity of our compound .

Case Study 2: Antitumor Potential

A related compound demonstrated substantial cytotoxic effects on several cancer cell lines. The study emphasized the importance of structural features in determining efficacy, providing a basis for further exploration of 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine as a potential anticancer agent .

Q & A

Q. What are the recommended synthetic pathways for 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine, and how can yield be optimized?

The synthesis typically involves multi-step routes, including sulfonylation of the piperidine core and coupling with the imidazole moiety. Key steps include:

- Sulfonylation : Reacting piperidine derivatives with 2,5-difluorophenylsulfonyl chloride under anhydrous conditions in solvents like dichloromethane or DMF, with triethylamine as a base .

- Imidazole Coupling : Using copper-catalyzed "click chemistry" (e.g., CuI in THF/acetone) to attach the 2-phenylimidazole group via a methylene bridge, as seen in analogous piperidine-imidazole syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity products . Optimization strategies include temperature control (reflux for imidazole coupling ), catalyst loading (10 mol% CuI ), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) identifies protons and carbons in the sulfonyl, piperidine, and imidazole groups. Aromatic protons from the difluorophenyl and phenyl substituents appear in distinct regions (δ 6.5–8.5 ppm) .

- IR Spectroscopy : Confirms sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and imidazole (C=N stretch ~1600 cm⁻¹) functionalities .

- HPLC-MS : Reverse-phase HPLC with C18 columns (mobile phase: methanol/water + 0.1% formic acid) assesses purity, while ESI-MS provides molecular ion verification .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

- Target Selection : Prioritize enzymes/receptors structurally related to the compound’s motifs, such as kinases (imidazole affinity) or sulfonamide-binding proteases .

- Assay Conditions : Use physiological pH (7.4) buffers and DMSO for solubilization (<1% v/v to avoid cytotoxicity). Include controls like known inhibitors (e.g., staurosporine for kinases) .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50/EC50 values, ensuring triplicate runs for statistical validity .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s binding interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., serine in proteases) or the imidazole moiety with ATP-binding pockets in kinases .

- DFT Studies : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions, aiding in understanding reactivity and metabolite formation .

- MD Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability and conformational changes .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with cell-based assays (e.g., proliferation or apoptosis readouts) to confirm target engagement .

- Metabolic Stability Tests : Use liver microsomes to check if discrepancies arise from rapid metabolism in certain models .

- Structural Analog Comparison : Synthesize derivatives (e.g., varying fluorophenyl substituents) to isolate SAR trends and identify critical pharmacophores .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the piperidine nitrogen or sulfonyl oxygen to enhance solubility or membrane permeability .

- Crystallography : Determine crystal structure (space group P21/n for piperidine derivatives ) to guide salt formation (e.g., HCl salts for improved bioavailability).

- LogP Optimization : Modify fluorophenyl or imidazole substituents to balance lipophilicity (target LogP ~2–4) using computational predictions .

Methodological Notes

- Synthetic Challenges : Trace water in sulfonylation steps can hydrolyze sulfonyl chlorides; use molecular sieves or anhydrous solvents .

- Data Reproducibility : Document reaction times and quenching methods rigorously, as imidazole intermediates are prone to oxidation .

- Safety : Handle fluorophenyl intermediates in fume hoods due to potential toxicity; consult SDS guidelines for proper PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.